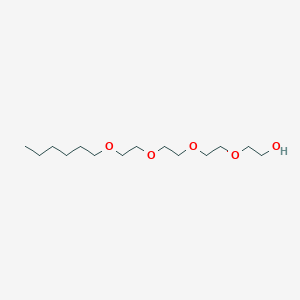
3,6,9,12-Tetraoxaoctadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxaoctadecan-1-ol, also known as tetraethylene glycol hexyl ether or tetraethylene glycol monohexyl ether, is an organic compound with the molecular formula C14H30O5 and a molar mass of 278.389 g/mol . This compound is part of the polyethylene glycol (PEG) family, which is known for its versatile applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxaoctadecan-1-ol can be synthesized through the reaction of tetraethylene glycol with hexyl alcohol under acidic or basic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale etherification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxaoctadecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethers or alcohols.
Substitution: Various substituted ethers or esters.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxaoctadecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxaoctadecan-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and bioavailability of drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxahexadecan-1-ol: Similar structure but with a shorter alkyl chain.
3,6,9,12-Tetraoxatetradecan-1-ol: Another similar compound with an even shorter alkyl chain.
Tetraethylene glycol monomethyl ether: A related compound with a methyl group instead of a hexyl group.
Uniqueness
3,6,9,12-Tetraoxaoctadecan-1-ol is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications where a balance between hydrophilicity and hydrophobicity is required.
Propriétés
Formule moléculaire |
C14H30O5 |
|---|---|
Poids moléculaire |
278.38 g/mol |
Nom IUPAC |
2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H30O5/c1-2-3-4-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h15H,2-14H2,1H3 |
Clé InChI |
VUEUVIPIBVJLCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


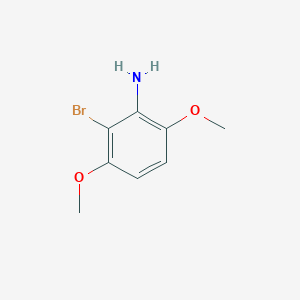
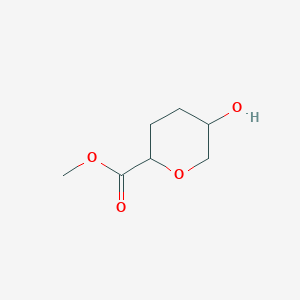
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
![(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B12860228.png)
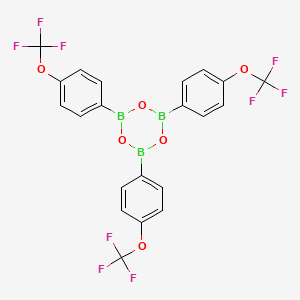
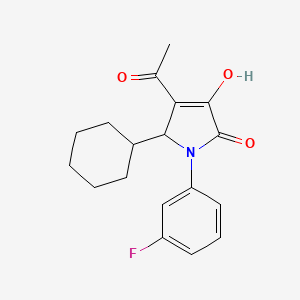

![6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12860239.png)
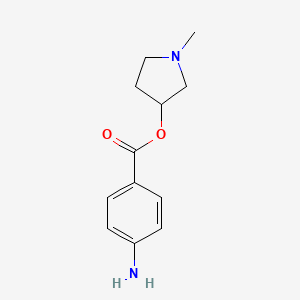
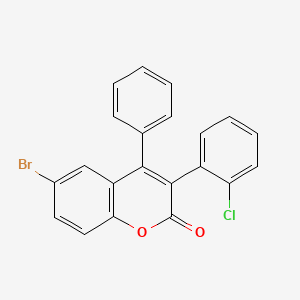
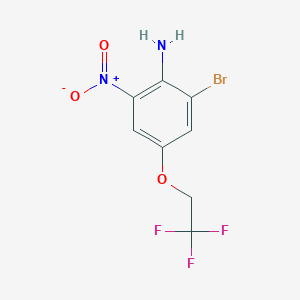
![(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860268.png)
![N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine](/img/structure/B12860275.png)
![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)
